P2X3 Antagonist Activity: Head-to-Head with BLU-5937
The compound acts as an antagonist at the recombinant rat P2X purinoceptor 3 (P2X3) with an EC₅₀ of 80 nM [1]. In comparison, BLU-5937, a clinical-stage P2X3 antagonist, has reported IC₅₀ values of 25 nM for human P2X3 and 92 nM for rat P2X3 . This places the target compound's potency in the same order of magnitude as a known development candidate for the rat receptor.
| Evidence Dimension | P2X3 Receptor Antagonism Potency |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM |
| Comparator Or Baseline | BLU-5937: IC₅₀ = 25 nM (human) / 92 nM (rat) |
| Quantified Difference | Target compound is 3.2-fold less potent than BLU-5937 on human P2X3 but has comparable potency (1.15-fold difference) on rat P2X3 |
| Conditions | Target: recombinant rat P2X3 expressed in Xenopus oocytes. Comparator: human P2X3 and rat P2X3 expressed in rat C6BU-1 cells. |
Why This Matters
This data provides a benchmark for researchers seeking a tool compound with defined nanomolar activity at P2X3, allowing for informed selection based on species-specific potency requirements.
- [1] BindingDB. Affinity Data for BDBM50118219: EC50 = 80 nM for P2X3 antagonism. View Source
